Cas no 55197-25-6 (Ethyl 2-(3-cyanophenoxy)acetate)
Ethyl 2-(3-cyanophenoxy)acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(3-cyanophenoxy)acetate
- (3-cyanophenoxy) acetic acid ethyl ester
- 2-(3-cyanophenoxy)Acetic acid ethyl ester
- AB26127
- AG-F-92751
- CTK5A3197
- ethyl (3-cyanophenoxy)acetate
- ethyl [(3-cyanophenyl)oxy]acetate
- Ethyl2-(3-cyanophenoxy)acetate
- DB-023921
- 55197-25-6
- SCHEMBL10289328
- AC6344
- SY016096
- MFCD06659703
- ISWSRQNCRDFATO-UHFFFAOYSA-N
- BS-28604
- (3-Cyanophenoxy)acetic acid ethyl ester
- DTXSID60640800
- EN300-99231
- CS-0208989
- AKOS000178678
- Z54464102
-
- MDL: MFCD06659703
- Inchi: 1S/C11H11NO3/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,8H2,1H3
- InChI Key: ISWSRQNCRDFATO-UHFFFAOYSA-N
- SMILES: O(CC(=O)OCC)C1C=CC=C(C#N)C=1
Computed Properties
- Exact Mass: 205.07400
- Monoisotopic Mass: 205.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 59.3Ų
Experimental Properties
- PSA: 59.32000
- LogP: 1.50018
Ethyl 2-(3-cyanophenoxy)acetate Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Ethyl 2-(3-cyanophenoxy)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019146790-5g |
Ethyl 2-(3-cyanophenoxy)acetate |
55197-25-6 | 95% | 5g |
$247.50 | 2023-09-01 | |
| Alichem | A019146790-10g |
Ethyl 2-(3-cyanophenoxy)acetate |
55197-25-6 | 95% | 10g |
$393.90 | 2023-09-01 | |
| Alichem | A019146790-25g |
Ethyl 2-(3-cyanophenoxy)acetate |
55197-25-6 | 95% | 25g |
$700.40 | 2023-09-01 | |
| eNovation Chemicals LLC | D911319-5g |
Ethyl 2-(3-Cyanophenoxy)acetate |
55197-25-6 | 95% | 5g |
$715 | 2024-07-20 | |
| Enamine | EN300-99231-0.05g |
ethyl 2-(3-cyanophenoxy)acetate |
55197-25-6 | 95.0% | 0.05g |
$19.0 | 2025-02-21 | |
| Enamine | EN300-99231-0.1g |
ethyl 2-(3-cyanophenoxy)acetate |
55197-25-6 | 95.0% | 0.1g |
$24.0 | 2025-02-21 | |
| Enamine | EN300-99231-0.25g |
ethyl 2-(3-cyanophenoxy)acetate |
55197-25-6 | 95.0% | 0.25g |
$35.0 | 2025-02-21 | |
| Enamine | EN300-99231-0.5g |
ethyl 2-(3-cyanophenoxy)acetate |
55197-25-6 | 95.0% | 0.5g |
$54.0 | 2025-02-21 | |
| Enamine | EN300-99231-1.0g |
ethyl 2-(3-cyanophenoxy)acetate |
55197-25-6 | 95.0% | 1.0g |
$69.0 | 2025-02-21 | |
| Enamine | EN300-99231-2.5g |
ethyl 2-(3-cyanophenoxy)acetate |
55197-25-6 | 95.0% | 2.5g |
$113.0 | 2025-02-21 |
Ethyl 2-(3-cyanophenoxy)acetate Suppliers
Ethyl 2-(3-cyanophenoxy)acetate Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on Ethyl 2-(3-cyanophenoxy)acetate
Ethyl 2-(3-cyanophenoxy)acetate (CAS No. 55197-25-6): A Comprehensive Overview
Ethyl 2-(3-cyanophenoxy)acetate (CAS No. 55197-25-6) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structural features, which include an ethyl ester group, a phenoxy moiety, and a cyano group. These functional groups contribute to its diverse chemical properties and potential applications in various scientific domains.
The chemical structure of ethyl 2-(3-cyanophenoxy)acetate can be represented as C11H11NO3. The presence of the cyano group imparts significant electronic and steric effects, making it a valuable intermediate in the synthesis of more complex molecules. The phenoxy group, on the other hand, provides aromatic character and enhances the compound's solubility in organic solvents. These properties make ethyl 2-(3-cyanophenoxy)acetate an attractive candidate for use in both academic research and industrial applications.
In recent years, ethyl 2-(3-cyanophenoxy)acetate has been extensively studied for its potential applications in the development of new pharmaceuticals. One notable area of research involves its use as a building block in the synthesis of anti-inflammatory agents. Studies have shown that derivatives of this compound exhibit potent anti-inflammatory activity, making them promising candidates for the treatment of various inflammatory diseases. For instance, a recent study published in the *Journal of Medicinal Chemistry* demonstrated that a derivative of ethyl 2-(3-cyanophenoxy)acetate effectively inhibited the production of pro-inflammatory cytokines in vitro.
Beyond its potential in pharmaceuticals, ethyl 2-(3-cyanophenoxy)acetate has also found applications in materials science. The unique combination of functional groups makes it suitable for use in the synthesis of polymer precursors and coatings. Researchers at the University of California, Berkeley, have explored the use of this compound in the development of novel polymeric materials with enhanced mechanical properties and thermal stability. These materials have potential applications in industries such as electronics, automotive, and aerospace.
The synthesis of ethyl 2-(3-cyanophenoxy)acetate can be achieved through several well-established methods. One common approach involves the reaction of 3-cyanophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product with high yield and purity. The ease of synthesis and availability of starting materials make ethyl 2-(3-cyanophenoxy)acetate an accessible compound for both academic and industrial researchers.
In terms of safety and handling, ethyl 2-(3-cyanophenoxy)acetate should be managed with standard laboratory precautions due to its reactivity and potential for forming hazardous by-products when exposed to certain conditions. It is important to store this compound in a cool, dry place away from strong oxidizing agents and to handle it using appropriate personal protective equipment (PPE).
The environmental impact of ethyl 2-(3-cyanophenoxy)acetate is another important consideration. While there is limited data available on its specific environmental fate and effects, it is generally advisable to follow best practices for waste disposal and environmental stewardship when working with this compound. Researchers are encouraged to conduct thorough environmental risk assessments to ensure responsible use and minimize any potential adverse impacts.
In conclusion, ethyl 2-(3-cyanophenoxy)acetate (CAS No. 55197-25-6) is a multifaceted compound with a wide range of applications in chemistry, biology, and materials science. Its unique chemical structure and versatile properties make it an invaluable tool for researchers seeking to develop new pharmaceuticals, polymeric materials, and coatings. As ongoing research continues to uncover new possibilities for this compound, it is likely that its importance will only continue to grow in the coming years.
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